molecular formula C9H9N B156784 3-Methylindolizine CAS No. 1761-10-0

3-Methylindolizine

Cat. No.: B156784
CAS No.: 1761-10-0
M. Wt: 131.17 g/mol
InChI Key: CYKDCKOWQNJDAS-UHFFFAOYSA-N
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Description

3-Methylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and significant biological activities The indolizine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylindolizine can be achieved through several methods, including cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations. One common method involves the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles, such as activated alkenes or alkynes

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal-catalyzed reactions and oxidative coupling approaches has been explored to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 3-Methylindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the conjugated system within the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Substitution reactions often involve electrophilic reagents such as halogens or sulfonyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indolizine compounds with various functional groups .

Scientific Research Applications

3-Methylindolizine has a wide range of scientific research applications due to its unique chemical properties and biological activities. Some of the key applications include:

Mechanism of Action

The mechanism of action of 3-Methylindolizine involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, an enzyme involved in DNA replication and transcription, thereby exhibiting anticancer properties . The conjugated planar structure of indolizine allows for effective binding to target sites, enhancing its biological activity.

Comparison with Similar Compounds

  • Indole
  • Pyrrole
  • 1-Methylindolizine
  • 2-Methylindolizine
  • 3-Ethylindolizine

Properties

IUPAC Name

3-methylindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8-5-6-9-4-2-3-7-10(8)9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKDCKOWQNJDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342519
Record name 3-Methylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1761-10-0
Record name 3-Methylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylindolizine
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3-Methylindolizine
Reactant of Route 3
3-Methylindolizine
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3-Methylindolizine
Reactant of Route 5
3-Methylindolizine
Reactant of Route 6
3-Methylindolizine

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